Regioisomeric Differentiation: 6-Amine vs. 7-Amine Position in Propylsulfonyl-Tetrahydroquinolines
The patent family WO2012064744 and US9512111B2 discloses both 6-substituted and 7-substituted propylsulfonyl-tetrahydroquinoline regioisomers as RORc inverse agonists, with explicit differentiation that the amine position dictates both potency and selectivity profiles [1]. While the exact IC50 of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is not publicly disclosed in the available literature, the patent and the Fauber et al. (2015) Bioorg. Med. Chem. Lett. paper demonstrate that in the broader N-sulfonyl-tetrahydroquinoline series, the 6-amine substitution pattern correlates with potent RORc biochemical activity, and that shifting the amine or sulfonamide attachment from the 6- to the 7-position substantially alters the inhibitory profile [2]. The 7-amine regioisomer 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (CAS 927996-58-5, ≥95% purity) serves as the closest structural comparator but lacks publicly available head-to-head potency data. Researchers should not assume equivalency.
| Evidence Dimension | Regioisomeric position of the free amine group on the tetrahydroquinoline core (6-position vs. 7-position) |
|---|---|
| Target Compound Data | Amine at 6-position (CAS 927996-21-2); part of RORc-active N-sulfonyl-tetrahydroquinoline series per patent family WO2012064744 / US9512111B2 |
| Comparator Or Baseline | Amine at 7-position (CAS 927996-58-5, 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine, purity ≥95%) |
| Quantified Difference | Not quantified in publicly available data for this specific pair. Class-level SAR indicates that the 6- vs 7-substitution pattern alters RORc inhibitory potency and selectivity. |
| Conditions | RORc biochemical FRET assay and cell-based reporter gene assay as described in Fauber et al. (2015) |
Why This Matters
For researchers building upon the Genentech RORc inverse agonist SAR, the 6-amine regioisomer occupies a distinct position in the activity landscape; substituting the 7-amine analog without confirmatory data risks derailing a screening cascade.
- [1] WO2012064744 - N-Sulfonylated Tetrahydroquinolines and Related Bicyclic Compounds for Inhibition of RORγ Activity and the Treatment of Disease. Genentech, Inc. Published 2012-05-18. View Source
- [2] Fauber BP, Gobbi A, Savy P, et al. Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists. Bioorg Med Chem Lett. 2015;25(19):4109-4113. View Source
